molecular formula C7H7BrN2O3 B1532697 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid CAS No. 1267654-44-3

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1532697
CAS No.: 1267654-44-3
M. Wt: 247.05 g/mol
InChI Key: CCDRTBDMOTYRNT-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H7BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine derivative followed by the introduction of a methoxymethyl group. One common method involves the reaction of 2-(methoxymethyl)pyrimidine-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution Reactions: Products include 5-azido-2-(methoxymethyl)pyrimidine-4-carboxylic acid or 5-thiocyanato-2-(methoxymethyl)pyrimidine-4-carboxylic acid.

    Oxidation: Products include this compound oxides.

    Reduction: Products include 2-(methoxymethyl)pyrimidine-4-carboxylic acid.

    Coupling Reactions: Products include various biaryl derivatives.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid depends on its application. In biochemical studies, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and the methoxymethyl group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of DNA or RNA synthesis, disruption of protein-protein interactions, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid
  • 5-Bromo-2-(methoxy)pyrimidine-4-carboxylic acid

Uniqueness

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility and stability compared to similar compounds, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-3-5-9-2-4(8)6(10-5)7(11)12/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRTBDMOTYRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-acetamidine (7.21 g, 89.19 mmol) in EtOH (50 ml) was added sodium ethylate (26 ml, 22% solution in EtOH) and the reaction mixture was heated to 50° C. for 30 min. A solution of mucobromic acid (6.5 g, 38.77 mmol) in EtOH (50 ml) was added followed by sodium ethylate (14 ml, 22% solution in EtOH), and the reaction mixture was continued to stir at 50° C. for 1 h. After filtration and solvent evaporation, water (5 ml) was added, the reaction mixture was cooled to 0° C. and acidified with 2N HCl solution to pH ˜6. After evaporation of water, the residue was dissolved in MeOH, filtered, and the filtrate was evaporated. The crude material was purified by silica gel chromatography using a methanol/methylenechloride eluent as solvent to yield 3.73 g (60%) of the title compound.
Quantity
7.21 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

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